molecular formula C19H21ClN2OS B2632668 2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one CAS No. 428476-73-7

2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one

Cat. No.: B2632668
CAS No.: 428476-73-7
M. Wt: 360.9
InChI Key: AJIREFYTVJJZOI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one typically involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting an appropriate amine with a dihaloalkane under basic conditions.

    Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Introduction of the chlorophenylthio group: This step involves the reaction of a chlorophenylthiol with the piperazine derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenylthio)-1-(4-methylpiperazinyl)propan-1-one
  • 2-(4-Chlorophenylthio)-1-(4-ethylpiperazinyl)propan-1-one

Uniqueness

2-(4-Chlorophenylthio)-1-(4-phenylpiperazinyl)propan-1-one is unique due to its specific structural features, such as the presence of both a chlorophenylthio group and a phenylpiperazine moiety. These features may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-(4-phenylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2OS/c1-15(24-18-9-7-16(20)8-10-18)19(23)22-13-11-21(12-14-22)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIREFYTVJJZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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